molecular formula C8H16N2O2 B13082119 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid

2-(3-Amino-6-methylpiperidin-3-yl)acetic acid

Cat. No.: B13082119
M. Wt: 172.22 g/mol
InChI Key: IPZGTPHAONJUKY-UHFFFAOYSA-N
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Description

2-(3-Amino-6-methylpiperidin-3-yl)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid typically involves the formation of the piperidine ring followed by functionalization. One common method is the hydrogenation of pyridine derivatives, which can be catalyzed by metals such as palladium or platinum under high pressure and temperature . Another approach involves cyclization reactions where suitable precursors undergo intramolecular reactions to form the piperidine ring .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale hydrogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-6-methylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

2-(3-Amino-6-methylpiperidin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-6-methylpiperidin-3-yl)acetic acid is unique due to its specific functional groups and the position of the amino and methyl groups on the piperidine ring. This unique structure can lead to distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(3-amino-6-methylpiperidin-3-yl)acetic acid

InChI

InChI=1S/C8H16N2O2/c1-6-2-3-8(9,5-10-6)4-7(11)12/h6,10H,2-5,9H2,1H3,(H,11,12)

InChI Key

IPZGTPHAONJUKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)(CC(=O)O)N

Origin of Product

United States

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